molecular formula C13H13ClN2O B2998872 2-Chloro-N-methyl-N-quinolin-6-ylpropanamide CAS No. 2411240-68-9

2-Chloro-N-methyl-N-quinolin-6-ylpropanamide

Cat. No.: B2998872
CAS No.: 2411240-68-9
M. Wt: 248.71
InChI Key: MFIVYXJFGSUHOH-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-quinolin-6-ylpropanamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a chloro group, a methyl group, and a quinoline moiety attached to a propanamide backbone.

Properties

IUPAC Name

2-chloro-N-methyl-N-quinolin-6-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9(14)13(17)16(2)11-5-6-12-10(8-11)4-3-7-15-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIVYXJFGSUHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC2=C(C=C1)N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-N-methyl-N-quinolin-6-ylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline with N-methylpropanamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

2-Chloro-N-methyl-N-quinolin-6-ylpropanamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Chloro-N-methyl-N-quinolin-6-ylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-quinolin-6-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors in biological systems, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

2-Chloro-N-methyl-N-quinolin-6-ylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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